

Synthesis and Application of Boc-D-norleucine: A Technical Guide

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Compound of Interest

Compound Name: *Boc-D-norleucine*

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Introduction: The Significance of Boc-D-norleucine in Synthetic Chemistry

N-tert-butoxycarbonyl-D-norleucine (**Boc-D-norleucine**) is a protected form of the non-proteinogenic amino acid D-norleucine. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine functionality of D-norleucine is a critical step in its application as a building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The Boc group, first introduced in peptide synthesis in 1957, provides robust protection of the α -amino group under various reaction conditions and can be readily removed with mild acid treatment.

D-norleucine, an isomer of leucine, is of particular interest as it can be used as an isostere for methionine, conferring resistance to oxidation while often retaining biological activity.^[1] The incorporation of D-amino acids, such as D-norleucine, into peptide chains can significantly enhance their stability against enzymatic degradation by proteases, a crucial attribute for the development of therapeutic peptides with improved pharmacokinetic profiles.^[2] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of **Boc-D-norleucine**.

Synthesis of Boc-D-norleucine

The synthesis of **Boc-D-norleucine** is typically achieved through the reaction of D-norleucine with a Boc-group donor reagent under basic conditions. A common and efficient method involves the use of di-tert-butyl dicarbonate (Boc)₂O. While a specific detailed protocol for the D-enantiomer is not readily available in the literature, a well-established procedure for the synthesis of its L-enantiomer, Boc-L-norleucine, can be directly adapted.^[3] The key steps involve the dissolution of the amino acid, addition of a base and the Boc-anhydride, followed by an aqueous workup and extraction.

Experimental Protocol: Synthesis of Boc-D-norleucine

This protocol is adapted from the published synthesis of Boc-L-norleucine.^[3]

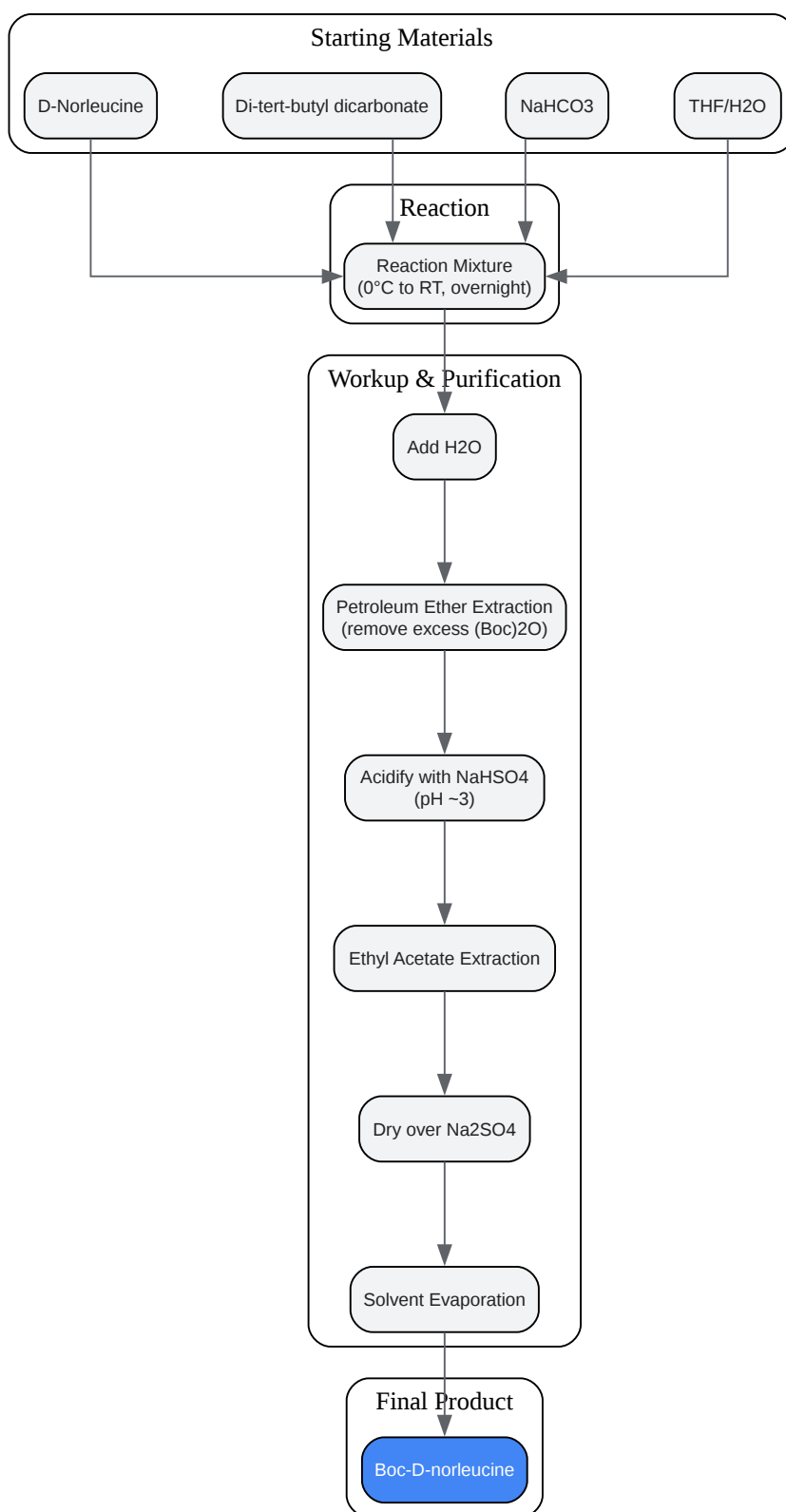
Materials:

- D-norleucine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃)
- Tetrahydrofuran (THF)
- Water (H₂O)
- Petroleum ether
- Ethyl acetate (EtOAc)
- 1 M Sodium bisulfate (NaHSO₄) solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve D-norleucine (1.0 equivalent) in a 1:1 mixture of THF and water.
- Add sodium bicarbonate (3.0 equivalents) to the solution.
- Add di-tert-butyl dicarbonate (1.2 equivalents) to the reaction mixture.

- Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.
- Upon reaction completion, add water to dissolve any precipitate.
- Extract the aqueous mixture three times with petroleum ether to remove unreacted di-tert-butyl dicarbonate.
- Acidify the aqueous phase to a pH of approximately 3 with 1 M NaHSO₄ solution.
- Extract the acidified aqueous phase three times with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the product, **Boc-D-norleucine**.



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Caption: General workflow for the synthesis of **Boc-D-norleucine**.

Quantitative Data and Characterization

The following tables summarize the key quantitative data for the synthesis and characterization of **Boc-D-norleucine**.

Table 1: Synthesis Parameters (Adapted from L-enantiomer synthesis)

Parameter	Value	Reference
Starting Material	D-norleucine	-
Reagent	Di-tert-butyl dicarbonate	[3]
Base	Sodium Bicarbonate	[3]
Solvent	THF/Water (1:1)	[3]
Reaction Time	Overnight	[3]
Reported Yield (for L-enantiomer)	81%	[3]

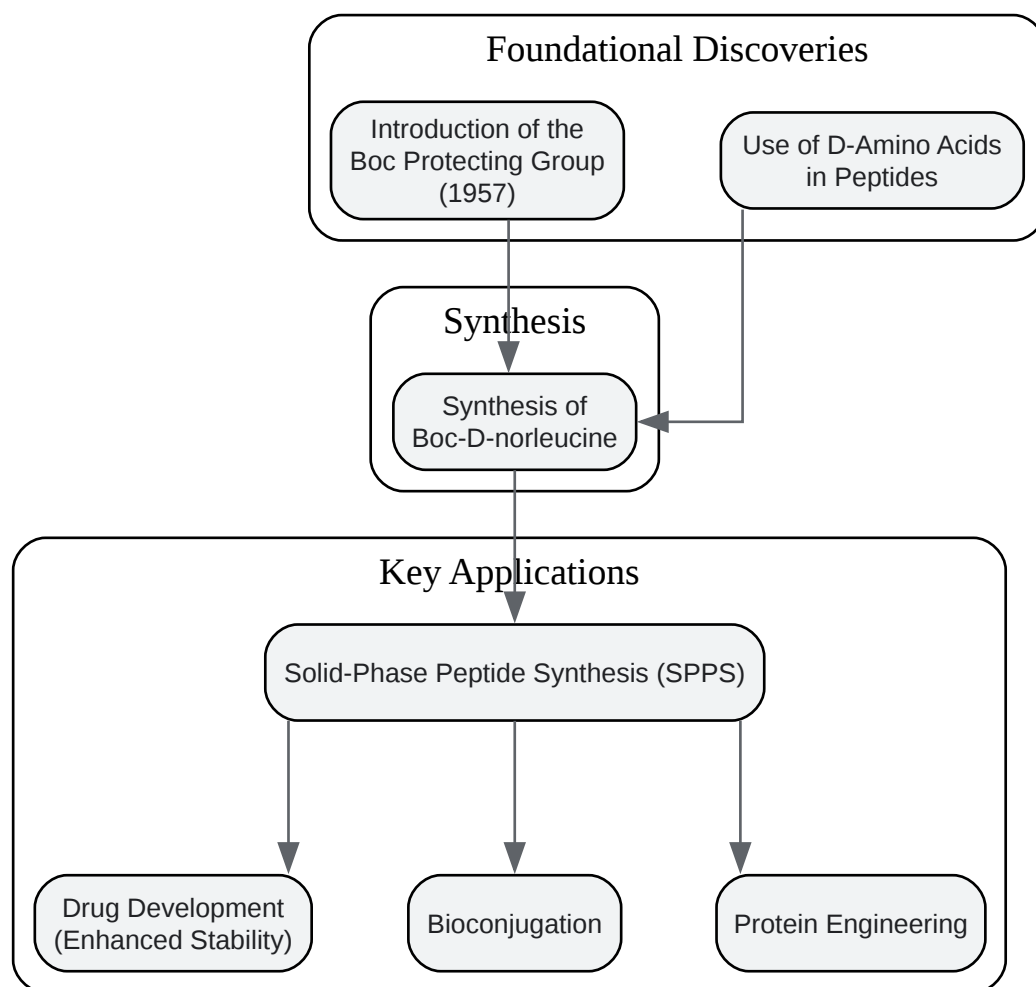
Table 2: Characterization of **Boc-D-norleucine**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₁ NO ₄	[4]
Molecular Weight	231.29 g/mol	[4]
Appearance	Syrup	[4]
Purity (HPLC)	≥ 98%	[4]
Specific Rotation ([α] _D ²⁰)	+8 ± 2° (c=1 in MeOH)	[4]
¹ H NMR (400 MHz, DMSO-d ₆)	δ 12.38 (bs, 1H, COOH), 7.02 (d, J=8.2 Hz, 1H, NH), 3.87-3.78 (m, 1H, CH), 1.69-1.47 (m, 2H, CH ₂), 1.37 (s, 9H, t-Bu), 1.32- 1.20 (m, 4H, CH ₂), 0.85 (t, J=7.0Hz, 3H, CH ₃)	[5]

Note: The ^1H NMR data is for the L-enantiomer, but is expected to be identical for the D-enantiomer.

Discovery and Applications

The "discovery" of **Boc-D-norleucine** is intrinsically linked to two key developments in chemical biology: the advent of the Boc protecting group and the exploration of non-proteinogenic D-amino acids in peptide design.



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Caption: Logical relationship from discovery to application of **Boc-D-norleucine**.

Boc-D-norleucine serves as a valuable building block in several areas of research and development:

- **Peptide Synthesis:** It is a key component in the synthesis of peptides, particularly for developing therapeutic proteins and other biologically active molecules.^[4]
- **Drug Development:** Its incorporation into drug candidates can enhance their stability and efficacy.^[4]
- **Bioconjugation:** It is utilized in processes to attach drugs or imaging agents to biomolecules.^[4]
- **Protein Engineering:** Researchers use it to modify protein structures to improve stability and activity.^[4]

Conclusion

Boc-D-norleucine is a synthetically important molecule that bridges the foundational principles of peptide chemistry with the modern demands of drug discovery and biotechnology. Its synthesis is straightforward, and its applications are diverse, primarily centered on the creation of novel peptides with enhanced therapeutic properties. The continued exploration of peptides containing **Boc-D-norleucine** is expected to yield new and improved diagnostics and therapeutics.

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